2-Bromo-5-fluorobenzyl alcohol
Overview
Description
2-Bromo-5-fluorobenzyl alcohol (2-BFBA) is an organic compound belonging to the class of compounds known as haloalcohols. It is a colourless liquid with a molecular weight of 175.99 g/mol. 2-BFBA is an important intermediate in the synthesis of several therapeutic agents, such as anti-inflammatory and anti-cancer drugs. It is a versatile synthetic intermediate due to its unique properties, such as its low reactivity and its ability to undergo a variety of transformations.
Scientific Research Applications
Ecofriendly Synthesis
A study by Saharan and Joshi (2016) explored the ecofriendly synthesis of halo-substituted benzyl alcohols, including 2-Bromobenzyl alcohol, using biotransformation with Baker’s yeast. This method highlights the potential of 2-Bromo-5-fluorobenzyl alcohol in green chemistry and sustainable practices in chemical synthesis (Saharan & Joshi, 2016).
Synthesis of Organic Materials
Solanki, Rajesh, and Suthan (2021) reported on the growth and characterization of 2-bromobenzyl alcohol single crystals using the vertical Bridgman technique. This research demonstrates the use of this compound in the development of organic materials with potential applications in electronics (Solanki, Rajesh, & Suthan, 2021).
Antimicrobial and Antioxidant Activities
Menteşe, Ülker, and Kahveci (2015) synthesized a series of benzimidazole derivatives containing 2-(4-fluorobenzyl) groups, demonstrating significant antimicrobial and antioxidant activities. This suggests potential biomedical applications of derivatives of this compound (Menteşe, Ülker, & Kahveci, 2015).
Synthesis of HIV-1 Integrase Inhibitors
Boros et al. (2007) described a scalable synthesis involving 5-bromo-2-methoxypyridine and 4-fluorobenzaldehyde, leading to intermediates in the synthesis of HIV-1 integrase inhibitors. This indicates the potential role of this compound in pharmaceutical synthesis (Boros et al., 2007).
Synthesis of Radiopharmaceuticals
Lemaire et al. (2012) developed a method for preparing [18F]fluorobenzyl halides, key intermediates in the preparation of PET aromatic radiopharmaceuticals, highlighting another application of halogenated benzyl alcohols in advanced imaging technologies (Lemaire et al., 2012).
Safety and Hazards
Mechanism of Action
Target of Action
2-Bromo-5-fluorobenzyl alcohol is a type of organic compound known as a benzyl alcohol Benzyl alcohols are generally known to interact with a variety of biological targets, depending on their specific functional groups and the context of their use .
Mode of Action
For instance, they can be converted into alkyl halides under acidic conditions . The order of reactivity of the hydrogen halides is HI > HBr > HCl . The reaction is acid-catalyzed, and alcohols react with the strongly acidic hydrogen halides HCl, HBr, and HI .
Biochemical Pathways
For example, they can be converted into alkyl halides, which can then participate in substitution reactions . These reactions can affect various biochemical pathways, depending on the specific context and conditions.
Pharmacokinetics
It’s known that the compound is slightly soluble in water , which could influence its absorption and distribution in the body
Result of Action
It’s worth noting that benzyl alcohols and their derivatives can have various effects depending on their specific chemical structure and the context of their use .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its reactivity can be influenced by the pH of the environment, as it can undergo reactions under acidic conditions . Additionally, it should be stored in a cool, dark, and well-ventilated place, away from incompatible materials such as oxidizing agents .
Biochemical Analysis
Biochemical Properties
The role of 2-Bromo-5-fluorobenzyl alcohol in biochemical reactions is primarily as an intermediate in the synthesis of various pharmaceutical compounds The specific enzymes, proteins, and other biomolecules it interacts with would depend on the particular synthesis pathway in which it is utilized
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. It is known that this compound is slightly soluble in water , which may influence its stability and degradation over time.
properties
IUPAC Name |
(2-bromo-5-fluorophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO/c8-7-2-1-6(9)3-5(7)4-10/h1-3,10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXGZPMHPSBJMKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378397 | |
Record name | 2-Bromo-5-fluorobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
202865-66-5 | |
Record name | 2-Bromo-5-fluorobenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=202865-66-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-5-fluorobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-bromo-5-fluorophenyl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.051 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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